

The History and Development of Myclobutanil: A Technical Guide

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Compound of Interest

Compound Name: *Myclobutanil*

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An In-depth Technical Guide on the Core Aspects of **Myclobutanil** as a Fungicide for Researchers, Scientists, and Drug Development Professionals.

Myclobutanil, a triazole fungicide, has been a significant tool in disease management for several decades. Its development marked a notable advancement in the control of a broad spectrum of fungal pathogens affecting a wide array of crops. This technical guide provides a comprehensive overview of its history, mechanism of action, efficacy, and toxicological profile, along with detailed experimental protocols relevant to its study.

A Historical Overview of Myclobutanil's Development

Myclobutanil was first developed in the late 1970s by the Rohm and Haas Company.[1][2] It was introduced to the commercial market around 1989 under various trade names, including Rally®, Nova®, and Systhane®.[3] The development of **myclobutanil** was driven by the agricultural industry's need for effective, systemic fungicides with a broad spectrum of activity and a more favorable environmental profile compared to older chemistries.[1]

Its introduction in the late 1980s provided growers with a new tool for managing diseases such as powdery mildews, rusts, and various leaf spots.[1][3] **Myclobutanil's** systemic nature, allowing it to be absorbed and translocated within the plant, offered both preventative and curative action against fungal infections.[1][3]

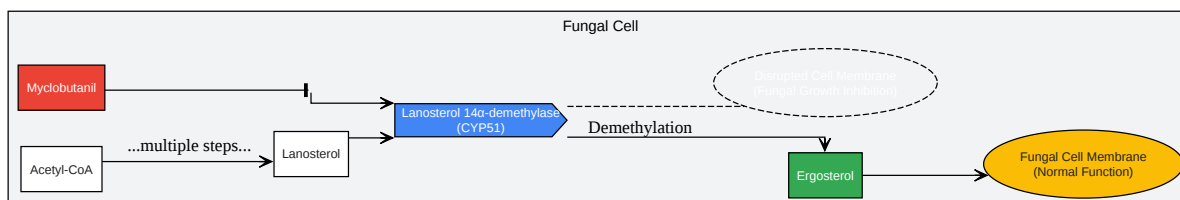
Following its initial launch, **myclobutanil** underwent extensive evaluation and registration processes globally. In the United States, the Environmental Protection Agency (EPA) granted its registration for agricultural use in the early 1990s.[1] Over the years, its use has been extended to a wide variety of crops, including grapes, apples, stone fruits, and ornamentals. Today, **myclobutanil** is manufactured and distributed by several major agrochemical companies, including Bayer, Syngenta, BASF, and Corteva Agriscience.[4][5]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Myclobutanil belongs to the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1][3] Its primary mode of action is the disruption of ergosterol biosynthesis in fungi.[1][6] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function.

Myclobutanil specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[1][7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the removal of a methyl group from lanosterol. By binding to the heme cofactor of CYP51, **myclobutanil** blocks this demethylation process.[8]

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[8] This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[6]



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Myclobutanil's inhibition of the ergosterol biosynthesis pathway.

Efficacy of Myclobutanil

Myclobutanil exhibits a broad spectrum of fungicidal activity against various pathogens, particularly those belonging to the Ascomycetes, Basidiomycetes, and Fungi Imperfecti. Its efficacy has been demonstrated in numerous field trials on a variety of crops.

Efficacy Data (EC₅₀)

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency. Lower EC₅₀ values indicate higher efficacy.

Fungal Pathogen	Common Disease	Host Crop	EC ₅₀ (mg/L or µg/mL)	Reference
Guignardia bidwellii	Black Rot	Grapes	0.04	[4]
Venturia inaequalis	Apple Scab	Apples	0.17	[7]

Disease Control and Yield Impact

Field trials have consistently shown **myclobutanil** to be effective in controlling key fungal diseases, leading to improved crop quality and yield.

Crop	Disease	Disease Control (%)	Yield Increase	Reference
Grapes	Powdery Mildew (Uncinula necator)	Data not consistently reported in a standardized format, but widely acknowledged as effective.	Prevents yield loss and maintains fruit quality.	General consensus in literature
Apples	Apple Scab (Venturia inaequalis)	Up to 99% control of sensitive strains.	Prevents fruit lesions and defoliation, leading to higher marketable yield.	[9]
Apples	Powdery Mildew (Podosphaera leucotricha)	High level of control.	Protects foliage and fruit, ensuring proper tree vigor and fruit development.	General consensus in literature
Chilli	Powdery Mildew, Anthracnose, Leaf Spot	Significant reduction in disease intensity compared to untreated control.	Increased yield.	[2]

Toxicological Profile

The toxicological profile of **myclobutanil** has been established through a series of studies in laboratory animals.

Acute and Chronic Toxicity

Test	Species	Route	Value	Unit	Reference
Acute Oral LD ₅₀	Rat (male)	Oral	1600	mg/kg	[1][7]
Acute Oral LD ₅₀	Rat (female)	Oral	2290	mg/kg	[1]
Acute Dermal LD ₅₀	Rat	Dermal	>5000	mg/kg	[4]
90-Day Feeding NOAEL	Rat	Oral	5.2	mg/kg/day	[5]
1-Year Feeding NOAEL	Dog	Oral	3.1	mg/kg/day	[5]
Developmental Toxicity NOAEL (maternal)	Rabbit	Oral	20	mg/kg/day	[5]

Environmental Fate

The environmental fate of a pesticide is critical to understanding its potential impact on non-target organisms and ecosystems.

Environmental Fate Parameters

Parameter	Value	Unit	Conditions	Reference
Soil Half-life (DT ₅₀)	11 - 142	days	Aerobic, field conditions	[3][10]
Water Solubility	132 - 142	mg/L	20-25 °C	[3][11]
Soil Sorption Coefficient (K _{oc})	~950	-	Estimated	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of **myclobutanil**. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Fungicide Efficacy Testing: In Vitro EC₅₀ Determination

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of **myclobutanil** against a target fungal pathogen using an agar dilution method.

Objective: To determine the concentration of **myclobutanil** that inhibits 50% of the mycelial growth of a target fungus.

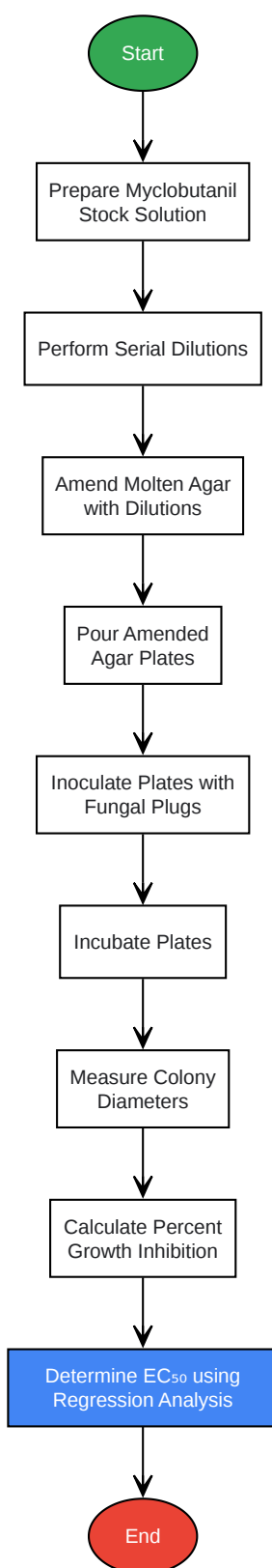
Materials:

- Pure culture of the target fungal pathogen
- **Myclobutanil** (analytical grade)
- Appropriate solvent (e.g., acetone or DMSO)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Calipers or ruler

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **myclobutanil** in the chosen solvent at a high concentration (e.g., 1000 mg/L).
- **Serial Dilutions:** Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

- Amended Media Preparation: Autoclave the growth medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of each **myclobutanil** dilution to individual flasks of molten agar to achieve the desired final concentrations. Also, prepare a control medium containing only the solvent at the same concentration used in the treatments.
- Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
- Inoculation: Using the sterile cork borer, take mycelial plugs from the actively growing edge of a fresh culture of the target fungus. Place one plug in the center of each agar plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Data Analysis:
 - Calculate the average colony diameter for each treatment.
 - Calculate the percentage of growth inhibition for each concentration relative to the control using the formula: $\text{Inhibition (\%)} = [(\text{Diameter_control} - \text{Diameter_treatment}) / \text{Diameter_control}] * 100$.
 - Plot the percentage of inhibition against the logarithm of the **myclobutanil** concentration.
 - Use probit analysis or a non-linear regression model to determine the EC₅₀ value.



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Workflow for in vitro EC₅₀ determination of **myclobutanil**.

Mechanism of Action: CYP51 Enzyme Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of **myclobutanil** on the lanosterol 14 α -demethylase (CYP51) enzyme.

Objective: To quantify the inhibition of CYP51 activity by **myclobutanil**.

Materials:

- Purified fungal CYP51 enzyme
- Cytochrome P450 reductase
- Lanosterol (substrate)
- NADPH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- **Myclobutanil**
- Solvent (e.g., DMSO)
- Quenching solution (e.g., methanol)
- HPLC system with a suitable column and detector

Procedure:

- **Reagent Preparation:** Prepare solutions of the CYP51 enzyme, reductase, lanosterol, and NADPH in the reaction buffer. Prepare a stock solution of **myclobutanil** in the solvent and create a series of dilutions.
- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the CYP51 enzyme, reductase, and reaction buffer.
- **Inhibitor Addition:** Add different concentrations of **myclobutanil** (or solvent for the control) to the reaction mixtures and pre-incubate for a short period.

- **Reaction Initiation:** Initiate the enzymatic reaction by adding lanosterol and NADPH.
- **Incubation:** Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a specific time.
- **Reaction Termination:** Stop the reaction by adding the quenching solution.
- **Product Analysis:** Centrifuge the samples to pellet the protein. Analyze the supernatant by HPLC to separate and quantify the amount of the demethylated product formed.
- **Data Analysis:**
 - Calculate the rate of product formation for each **myclobutanil** concentration.
 - Determine the percentage of inhibition relative to the control.
 - Plot the percentage of inhibition against the logarithm of the **myclobutanil** concentration to determine the IC₅₀ value.

Toxicological Assessment: Acute Oral Toxicity (OECD 423)

This protocol is a summary of the OECD Guideline 423 for determining the acute oral toxicity of a substance.

Objective: To classify a substance into a toxicity category based on its acute oral toxicity.

Animals: Typically, young adult female rats are used.

Procedure:

- **Dosing:** A single animal is dosed at a starting dose level (e.g., 300 mg/kg).
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days.
- **Step-wise Dosing:**
 - If the animal survives, two additional animals are dosed at the same level.

- If the first animal dies, the next animal is dosed at a lower level.
- The procedure continues in a step-wise manner with a small number of animals until a clear outcome is obtained.
- Endpoint: The outcome of the test is the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity based on the dose levels at which mortality is observed.

Environmental Fate: Soil Biodegradation (OECD 307)

This protocol is a summary of the OECD Guideline 307 for assessing the aerobic and anaerobic transformation of a substance in soil.

Objective: To determine the rate of biodegradation of **myclobutanil** in soil and identify its major transformation products.

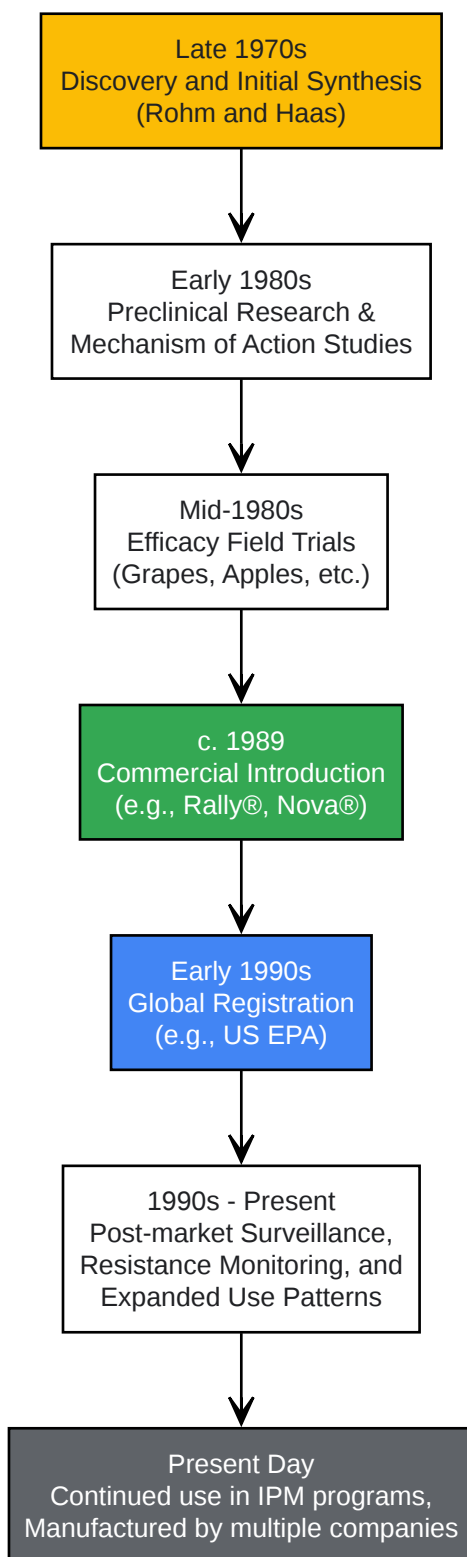
Materials:

- Radiolabeled (e.g., ^{14}C) **myclobutanil**
- Representative soil samples
- Incubation flasks (biometers)
- CO_2 traps (e.g., containing sodium hydroxide solution)
- Analytical equipment for radiolabel detection (e.g., liquid scintillation counter) and chemical analysis (e.g., HPLC, GC-MS)

Procedure:

- Soil Treatment: Treat soil samples with a known concentration of radiolabeled **myclobutanil**.
- Incubation: Incubate the treated soil in biometers under controlled aerobic or anaerobic conditions (temperature, moisture).
- CO_2 Trapping: Continuously trap the evolved $^{14}\text{CO}_2$ to measure mineralization.

- Sampling: At various time intervals, sacrifice replicate soil samples.
- Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound and its transformation products. Analyze the extracts using chromatographic techniques to identify and quantify the different chemical species.
- Data Analysis:
 - Calculate the amount of $^{14}\text{CO}_2$ evolved over time.
 - Determine the concentration of **myclobutanil** and its transformation products in the soil at each sampling point.
 - Model the degradation kinetics to calculate the dissipation time 50% (DT_{50}) or half-life of **myclobutanil** in the soil.



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Key milestones in the development of **myclobutanil**.

Conclusion

Myclobutanil has a well-established history as an effective and widely used systemic fungicide. Its targeted mechanism of action, inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway, provides a powerful tool for the control of a broad spectrum of plant diseases. Understanding its efficacy, toxicological profile, and environmental fate is crucial for its responsible and sustainable use in modern agriculture. The standardized experimental protocols outlined in this guide provide a framework for the continued study and evaluation of **myclobutanil** and other similar fungicidal compounds.

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